![molecular formula C9H7BrN2O B597463 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1313712-52-5](/img/structure/B597463.png)
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde
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Overview
Description
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the CAS Number: 1313712-52-5 . It has a molecular weight of 239.07 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The InChI code for 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde is 1S/C8H7BrN2/c1-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3 .Physical And Chemical Properties Analysis
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a solid at room temperature . It is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest in the medicinal chemistry community due to their diverse bioactivity . The compound “3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde” could potentially be used in the synthesis of these compounds .
Catalyst-Free Synthesis
This compound has been used in a solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines. This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
Microwave Irradiation
The compound has been used in microwave-assisted organic reactions. These reactions are of interest because of their simplicity in operation, greater selectivity, and rapid synthesis of a variety of heterocyclic compounds .
Material Science
Imidazopyridine, a moiety in the compound, is useful in material science because of its structural character .
Medicinal Chemistry
Imidazo[1,2-a]pyridines have shown promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, “3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde” could potentially be used in the development of new drugs.
Drug Development
Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprinone . This suggests that “3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde” could potentially be used in the development of similar drugs.
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine analogues, including 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde, have attracted significant interest due to their promising and diverse bioactivity . They have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Future research may focus on exploring their potential in drug discovery, particularly for infectious diseases .
properties
IUPAC Name |
3-bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-2-3-12-8(4-6)11-7(5-13)9(12)10/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGGZWQDUAEDFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724475 |
Source
|
Record name | 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1313712-52-5 |
Source
|
Record name | 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40724475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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